

2-Bromo-3,5-dimethoxytoluene: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Bromo-3,5-dimethoxytoluene	
Cat. No.:	B083188	Get Quote

Introduction

2-Bromo-3,5-dimethoxytoluene is a polysubstituted aromatic compound that serves as a crucial intermediate in organic synthesis.[1] Its chemical structure, featuring a bromine atom, two activating methoxy groups, and a methyl group, makes it a versatile building block for the synthesis of more complex molecules. The bromine atom, in particular, provides a handle for a variety of cross-coupling reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds.[1] This guide provides an in-depth overview of **2-Bromo-3,5-dimethoxytoluene**, including its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of **2-Bromo-3,5-dimethoxytoluene** are summarized in the table below, providing a quick reference for laboratory use.



Property	Value	Source
CAS Number	13321-73-8	[2][3]
Molecular Formula	C ₉ H ₁₁ BrO ₂	[2][4]
Molecular Weight	231.09 g/mol	[2][4]
Melting Point	50-54 °C	[2]
Form	Solid	
MDL Number	MFCD09265106	[2]
InChI Key	RONRLLIJBQHXCI- UHFFFAOYSA-N	
SMILES String	COc1cc(C)c(Br)c(OC)c1	

Synthesis of 2-Bromo-3,5-dimethoxytoluene

The primary synthetic route to **2-Bromo-3,5-dimethoxytoluene** involves the electrophilic bromination of **3,5-dimethoxytoluene**.

Experimental Protocol: Bromination of 3,5-dimethoxytoluene

A common method for the synthesis of **2-Bromo-3,5-dimethoxytoluene** is the reaction of 3,5-dimethoxytoluene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).[1]

Materials:

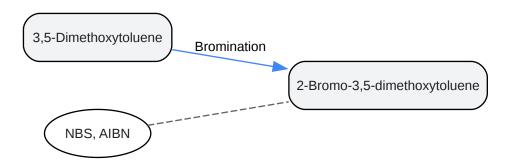
- 3,5-dimethoxytoluene
- N-bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN)
- An appropriate solvent (e.g., carbon tetrachloride or acetonitrile)



Procedure:

- Dissolve 3,5-dimethoxytoluene in the chosen solvent in a round-bottom flask.
- Add N-bromosuccinimide (NBS) to the solution. To favor mono-substitution and minimize the formation of di-brominated products, it is advisable to use lower equivalents of NBS.[1]
- Add a catalytic amount of a radical initiator, such as AIBN.
- Heat the reaction mixture under reflux and monitor the progress of the reaction using a suitable analytical technique (e.g., TLC or GC). Shorter reaction times can also help to reduce di-bromination.[1]
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure 2-Bromo-3,5-dimethoxytoluene.[5]

It is noteworthy that this reaction leads to electrophilic substitution on the aromatic ring rather than the expected benzylic bromination at the methyl group.[1] This is due to the high electron density of the aromatic ring, which is significantly activated by the two methoxy groups, making it more susceptible to electrophilic attack.[1]



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Synthesis of **2-Bromo-3,5-dimethoxytoluene**.



Applications in Organic Synthesis and Drug Development

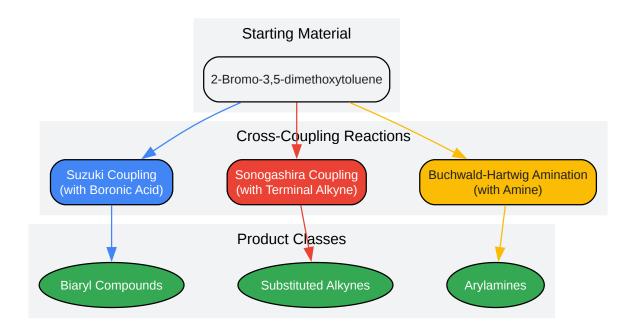
2-Bromo-3,5-dimethoxytoluene is a valuable intermediate in the synthesis of a variety of organic compounds. The presence of the bromine atom allows for its participation in numerous cross-coupling reactions, which are pivotal in modern organic chemistry and drug discovery.

Cross-Coupling Reactions

The bromo substituent serves as a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions, including:

- Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
- Sonogashira Coupling: Reaction with terminal alkynes to synthesize substituted alkynes.
- Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

These reactions are fundamental in constructing the core structures of many pharmaceutical agents and other complex organic molecules.[1]





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Applications in Cross-Coupling Reactions.

The strategic placement of the methoxy and methyl groups on the aromatic ring also influences the regioselectivity of subsequent reactions, making this compound a highly specific and valuable precursor in multi-step syntheses.[1]

Safety and Handling

Appropriate personal protective equipment (PPE), including eyeshields and gloves, should be worn when handling **2-Bromo-3,5-dimethoxytoluene**. It is classified as a combustible solid and should be stored accordingly. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-3,5-dimethoxytoluene, identified by the CAS number 13321-73-8, is a key synthetic intermediate with significant potential in organic synthesis and drug development. Its well-defined chemical properties and reactivity make it a valuable tool for researchers. The synthetic protocols and reaction pathways outlined in this guide provide a foundation for its effective utilization in the laboratory.

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• To cite this document: BenchChem. [2-Bromo-3,5-dimethoxytoluene: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083188#2-bromo-3-5-dimethoxytoluene-cas-number]

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